

4-Bromo-3-chlorobenzonitrile molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzonitrile

Cat. No.: B036108

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-3-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **4-Bromo-3-chlorobenzonitrile**, a key intermediate in the development of pharmaceuticals and advanced materials.

Molecular Identity and Structure

4-Bromo-3-chlorobenzonitrile is a di-halogenated aromatic nitrile. Its formal IUPAC name is **4-bromo-3-chlorobenzonitrile**.^{[1][2]} The molecule consists of a benzene ring substituted with a nitrile (-C≡N) group, a chlorine atom at position 3, and a bromine atom at position 4.

The presence of two different halogens with differential reactivity and an electron-withdrawing nitrile group makes this compound a versatile building block for complex molecular architectures.^[3]

Key Identifiers:

- CAS Number: 57418-97-0^{[1][3]}
- Molecular Formula: C₇H₃BrClN^{[1][4]}

- SMILES: C1=CC(=C(C=C1C#N)Cl)Br[1][4]
- InChI Key: YWTKUWXYQQZSIL-UHFFFAOYSA-N[1][3]

Caption: Molecular Structure of **4-Bromo-3-chlorobenzonitrile**.

Physicochemical and Spectroscopic Data

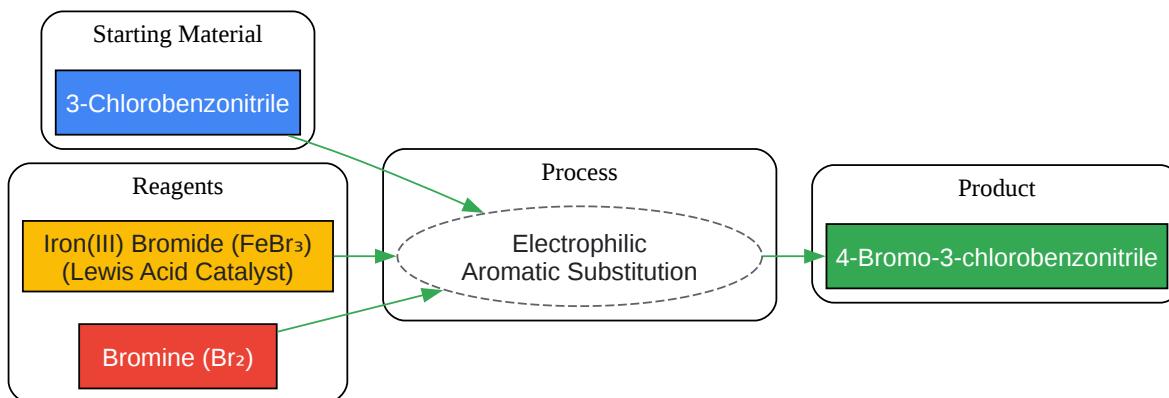
This section summarizes the key physical and spectroscopic properties of **4-Bromo-3-chlorobenzonitrile**. The data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	216.46 g/mol	[3][4]
Appearance	White to almost white crystalline powder	[4]
Melting Point	67-68 °C	[4]
Boiling Point	142-143 °C (at reduced pressure)	[4]

Table 2: Predicted Spectroscopic Data

Note: The following NMR data are predicted values based on computational models and structure-property relationships. Experimental values may vary depending on the solvent and conditions.


Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
^1H			
H-2	7.8 - 8.0	Doublet (d)	~2
H-5	7.6 - 7.8	Doublet of Doublets (dd)	~8, ~2
H-6	7.9 - 8.1	Doublet (d)	~8
^{13}C			
C-CN	~117	Singlet	-
C-1	~115	Singlet	-
C-2	~135	Singlet	-
C-3	~138	Singlet	-
C-4	~128	Singlet	-
C-5	~134	Singlet	-
C-6	~132	Singlet	-

Data sourced from
Benchchem[3].

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which is predicted to appear around $\sim 2230\text{ cm}^{-1}$.[1]

Synthesis and Experimental Protocols

The most common and well-documented laboratory synthesis of **4-Bromo-3-chlorobenzonitrile** is achieved through the electrophilic aromatic substitution of 3-chlorobenzonitrile.[1][3] In this reaction, the chlorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The interplay of these directing effects favors the introduction of the bromine atom at the position para to the chlorine and meta to the nitrile group.[3]

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for **4-Bromo-3-chlorobenzonitrile**.

Representative Experimental Protocol: Bromination of a Chlorobenzonitrile

Disclaimer: The following is a representative protocol adapted from the synthesis of the isomeric 3-bromo-4-chlorobenzonitrile and illustrates a common method for the bromination of a substituted benzonitrile.^[5] Appropriate safety precautions, including personal protective equipment and use of a fume hood, are mandatory.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 3-chlorobenzonitrile (1 equivalent), in a suitable solvent such as 70% sulfuric acid.^[5]
- Reagent Addition: While stirring the solution at room temperature, slowly add potassium bromate ($KBrO_3$) (approximately 1.6 equivalents) in batches over a period of several hours. ^[5] This in-situ generation of bromine helps to control the reaction rate.
- Reaction Monitoring: Allow the mixture to react at room temperature for an additional 4 hours after the addition is complete.^[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Workup:** Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
- **Isolation and Purification:** Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure **4-Bromo-3-chlorobenzonitrile**.^[5]

Chemical Reactivity and Applications

4-Bromo-3-chlorobenzonitrile is a valuable intermediate due to its multiple reactive sites.

- **Palladium-Catalyzed Cross-Coupling:** The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for selective, sequential functionalization of the aromatic ring.^[3]
- **Nucleophilic Aromatic Substitution (SNAr):** The strongly electron-withdrawing nitrile group activates the benzene ring for nucleophilic attack, facilitating the substitution of the halogen atoms by various nucleophiles.^{[3][4]}
- **Nitrile Group Transformations:** The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further pathways for derivatization.^[3]

These reactive properties make **4-Bromo-3-chlorobenzonitrile** a crucial starting material in the synthesis of:

- **Pharmaceuticals:** It serves as a foundational scaffold for novel therapeutic agents.^{[4][6]}
- **Agrochemicals:** Its derivatives are used in the development of modern pesticides, herbicides, and fungicides.^{[4][6]}
- **Materials Science:** It is used as a building block for functional polymers and materials for organic electronics due to the electronic properties imparted by its substituents.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3-chlorobenzonitrile | High-Purity | For Research [benchchem.com]
- 2. 4-Bromo-3-chlorobenzonitrile | C7H3BrCIN | CID 16659395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Buy 4-Bromo-3-chlorobenzonitrile | 57418-97-0 [smolecule.com]
- To cite this document: BenchChem. [4-Bromo-3-chlorobenzonitrile molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036108#4-bromo-3-chlorobenzonitrile-molecular-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com